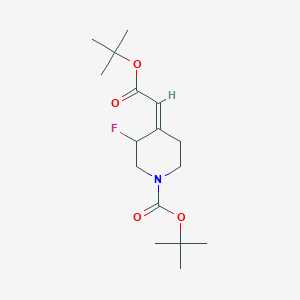
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a fluorine atom and tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate typically involves the nucleophilic displacement of a halogenated precursor with a secondary amine. For instance, tert-butyl bromoacetate can be reacted with a Boc-protected piperidine derivative under basic conditions using triethylamine. The reaction is performed under mild conditions at 60°C overnight using tetrahydrofuran as the solvent .
Industrial Production Methods
Industrial production methods for such compounds often involve continuous flow microreactor systems. These systems allow for more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in tetrahydrofuran solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. It is particularly useful in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The piperidine ring is a common motif in many bioactive molecules, and the fluorine atom can enhance the compound’s metabolic stability and bioavailability .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of advanced polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets. The piperidine ring can act as a scaffold, allowing for the attachment of various functional groups that modulate the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-2-(tert-butoxy)-2-oxoethylidene]piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This fluorinated derivative may exhibit enhanced metabolic stability and bioavailability compared to its non-fluorinated counterparts .
Eigenschaften
Molekularformel |
C16H26FNO4 |
|---|---|
Molekulargewicht |
315.38 g/mol |
IUPAC-Name |
tert-butyl (4Z)-3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H26FNO4/c1-15(2,3)21-13(19)9-11-7-8-18(10-12(11)17)14(20)22-16(4,5)6/h9,12H,7-8,10H2,1-6H3/b11-9- |
InChI-Schlüssel |
HZINXEXOXZZKRX-LUAWRHEFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C\1/CCN(CC1F)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
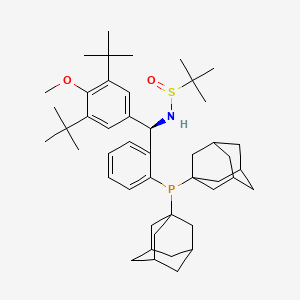
![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B13648062.png)
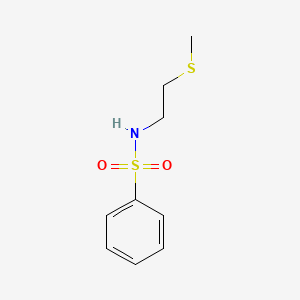
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)
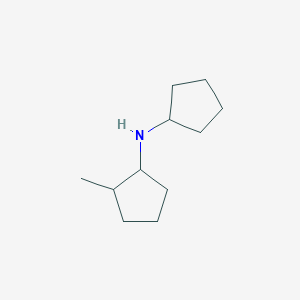
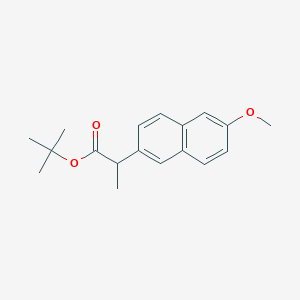

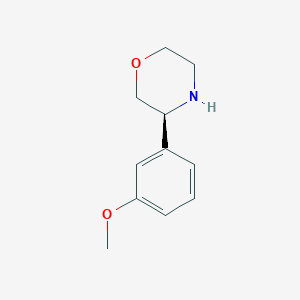
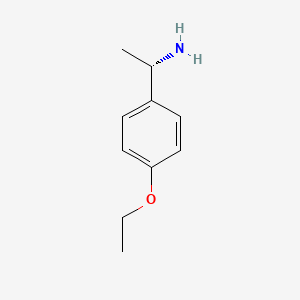
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)

